CYP2C19 Inhibition: Parent vs. Metabolites
Mitotane (o,p'-DDD) demonstrates potent inhibition of CYP2C19 with an IC50 of 0.05 µM in isolated recombinant CYP enzyme assays. This inhibitory potency is comparable to that of its metabolite o,p'-DDE (IC50 = 0.09 µM), whereas the major circulating metabolite o,p'-DDA exhibits only minor inhibitory effects [1]. This differential CYP inhibition profile across the mitotane metabolic pathway establishes o,p'-DDD as the primary perpetrator of CYP2C19-mediated drug-drug interactions, a clinically significant consideration when co-administering CYP2C19 substrates such as proton pump inhibitors or certain antidepressants.
| Evidence Dimension | CYP2C19 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.05 µM (o,p'-DDD) |
| Comparator Or Baseline | 0.09 µM (o,p'-DDE); minor inhibition (o,p'-DDA) |
| Quantified Difference | 1.8-fold more potent inhibition vs o,p'-DDE; substantially greater than o,p'-DDA |
| Conditions | Isolated recombinant CYP enzymes, in vitro inhibition assay |
Why This Matters
This evidence informs co-medication risk assessment and distinguishes mitotane from alternative adrenostatic agents lacking this specific CYP inhibition signature.
- [1] Theile D, Haefeli WE, Weiss J. Effects of adrenolytic mitotane on drug elimination pathways assessed in vitro. Endocrine. 2015;49(3):842-853. View Source
